molecular formula C6H15N2O6P B1203488 2-Deoxystreptamine phospahte

2-Deoxystreptamine phospahte

Cat. No. B1203488
M. Wt: 242.17 g/mol
InChI Key: LUFBHSYJRTVRIJ-KFJBKXNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxystreptamine phospahte is a member of cyclohexanols.

Scientific Research Applications

Enzymatic Synthesis and Characterization

  • Biosynthesis of 2-Deoxystreptamine : A crucial enzyme in the biosynthesis of 2-deoxystreptamine, key in aminoglycoside antibiotics, is 2-deoxy-scyllo-inosose synthase. It catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate, a vital step in the production of these antibiotics (Kudo et al., 1999).

Molecular and Genetic Insights

  • Gene Cloning and Characterization : Molecular cloning of genes like btrC, which encodes 2-deoxy-scyllo-inosose synthase, contributes significantly to understanding the biosynthesis of 2-deoxystreptamine in antibiotics. This understanding facilitates genetic manipulation for antibiotic development (Kudo et al., 1999).

Biosynthetic Pathways and Antibiotic Development

  • 2-Deoxystreptamine in Aminoglycoside Antibiotics : The biosynthesis pathways of 2-deoxystreptamine-containing aminoglycosides like neomycin and kanamycin have been extensively studied. Insights into these pathways are pivotal for developing new antibiotics and understanding antibiotic resistance (Kudo & Eguchi, 2016).

Chemical Synthesis and Modification

  • Synthetic Approaches : Research on the chemical synthesis of 2-deoxystreptamine from precursors like myo-inositol is essential for creating aminoglycoside antibiotics and understanding their molecular structures (Kim et al., 2004).

Antibiotic-RNA Interactions

  • Binding to Ribosomal RNA : Studies on how 2-deoxystreptamine-based antibiotics interact with bacterial ribosomal RNA provide insights into their mechanism of action and the basis for their specificity. This understanding is crucial for developing more targeted antibiotics with fewer side effects (Kaul et al., 2005).

properties

Molecular Formula

C6H15N2O6P

Molecular Weight

242.17 g/mol

IUPAC Name

[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15N2O6P/c7-2-1-3(8)5(10)6(4(2)9)14-15(11,12)13/h2-6,9-10H,1,7-8H2,(H2,11,12,13)/t2-,3+,4+,5-,6?

InChI Key

LUFBHSYJRTVRIJ-KFJBKXNJSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)OP(=O)(O)O)O)N

SMILES

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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